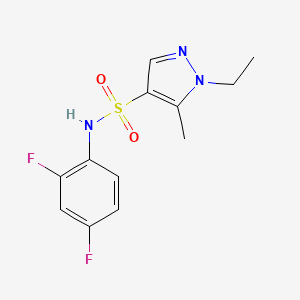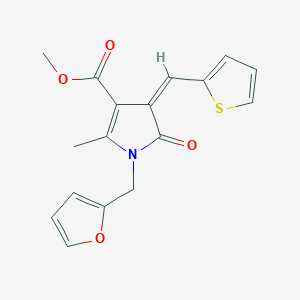
N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as DFP-10825, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound is of particular interest due to its ability to inhibit certain enzymes that are involved in the development and progression of various diseases. In
Mecanismo De Acción
N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide exerts its therapeutic effects through the inhibition of certain enzymes that are involved in disease development and progression. Specifically, this compound inhibits the activity of carbonic anhydrase IX and cyclooxygenase-2, which are both overexpressed in many diseases. By inhibiting these enzymes, this compound can slow or even halt disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inhibiting the activity of carbonic anhydrase IX. Additionally, this compound has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments, including its ability to inhibit specific enzymes that are involved in disease development and progression. Additionally, this compound has been extensively studied and has a well-established synthesis method. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX and cyclooxygenase-2. Additionally, research could focus on the development of this compound derivatives with improved pharmacokinetic properties. Finally, research could explore the potential therapeutic applications of this compound in other diseases, such as metabolic disorders and cardiovascular disease.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to inhibit the activity of carbonic anhydrase IX and cyclooxygenase-2, which are both overexpressed in many diseases. While this compound has several advantages for lab experiments, its potential toxicity can limit its use in certain experiments. Future research could focus on the development of more potent and selective inhibitors of these enzymes, as well as the exploration of its potential therapeutic applications in other diseases.
Métodos De Síntesis
N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzenesulfonyl chloride with 1-ethyl-5-methyl-1H-pyrazole-4-amine in the presence of a base such as triethylamine. Other methods involve the use of different sulfonamide derivatives and pyrazole amines.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors and is associated with tumor growth and metastasis. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation and is overexpressed in many types of cancer.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2S/c1-3-17-8(2)12(7-15-17)20(18,19)16-11-5-4-9(13)6-10(11)14/h4-7,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOPRUXVQWZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate](/img/structure/B5264933.png)
![3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride](/img/structure/B5264940.png)
![1-[(2-methylphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5264947.png)
![1,4-dimethyl-9-[3-methyl-2-(2-methylphenoxy)butanoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5264951.png)
![N-(3-acetylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5264966.png)
![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5264974.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5264980.png)

![1'-(cyclopropylcarbonyl)-N-[2-(1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5264994.png)
![4-bromo-N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}benzamide](/img/structure/B5265002.png)
![1-[(2-methylphenyl)acetyl]piperidine](/img/structure/B5265013.png)
![N-{2-[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)phenoxy]ethyl}acetamide hydrochloride](/img/structure/B5265016.png)
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5265022.png)
